molecular formula C15H21ClN2O2 B6967817 5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide

Cat. No.: B6967817
M. Wt: 296.79 g/mol
InChI Key: YXHLRKOAKMXWNP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide is a synthetic organic compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-2-carboxylic acid and 2-cycloheptyloxyethylamine.

    Amidation Reaction: The carboxylic acid is then reacted with the amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for use in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-cyclohexyloxyethyl)pyridine-2-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    5-chloro-N-(2-cyclooctyloxyethyl)pyridine-2-carboxamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide is unique due to its specific cycloheptyloxyethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-N-(2-cycloheptyloxyethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-12-7-8-14(18-11-12)15(19)17-9-10-20-13-5-3-1-2-4-6-13/h7-8,11,13H,1-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLRKOAKMXWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCNC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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